molecular formula C12H16N2O B11230113 5-propyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

5-propyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B11230113
M. Wt: 204.27 g/mol
InChI Key: CUQSCNQXXQBYIW-UHFFFAOYSA-N
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Description

5-Propyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including sedative, anxiolytic, and muscle relaxant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-propyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the alkylation of 1,5-tetrahydrobenzodiazepin-2-one derivatives using propyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 5-propyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one .

Chemical Reactions Analysis

Types of Reactions

5-Propyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Propyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on various biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-propyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to neurotransmitter modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Propyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is unique due to its specific propyl substitution, which can influence its pharmacological properties and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

5-propyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

InChI

InChI=1S/C12H16N2O/c1-2-8-14-9-7-12(15)13-10-5-3-4-6-11(10)14/h3-6H,2,7-9H2,1H3,(H,13,15)

InChI Key

CUQSCNQXXQBYIW-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(=O)NC2=CC=CC=C21

Origin of Product

United States

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